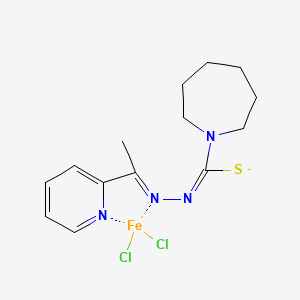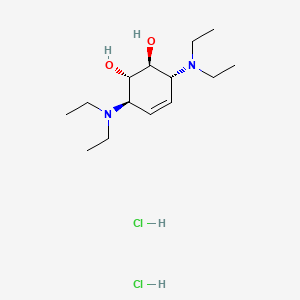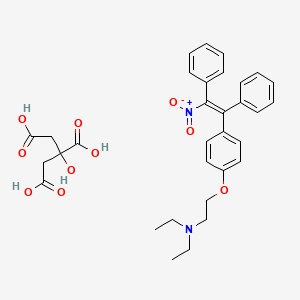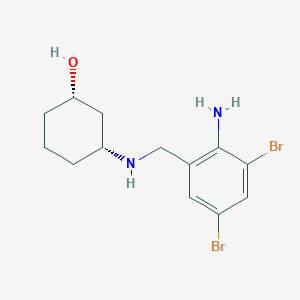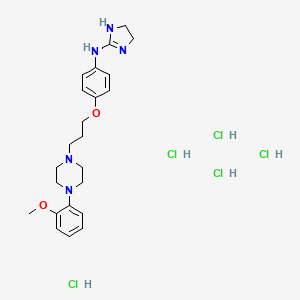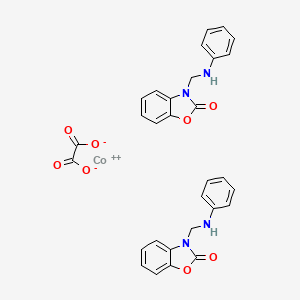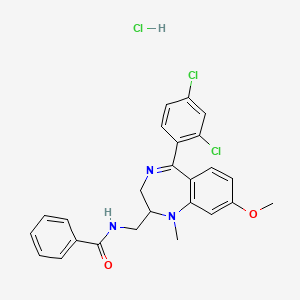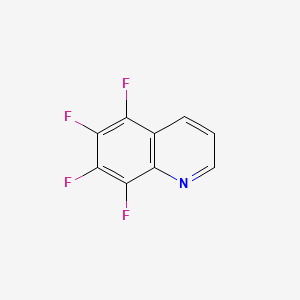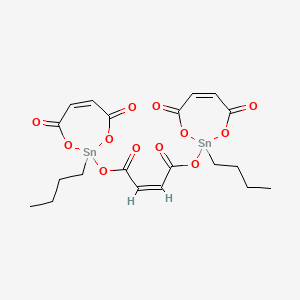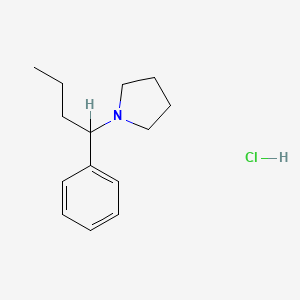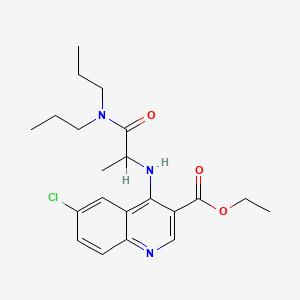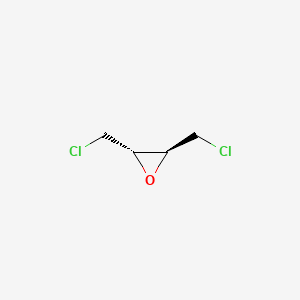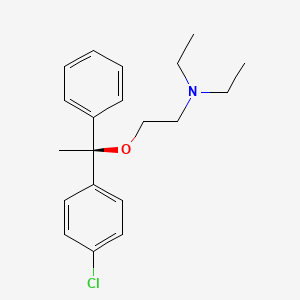
Clofenetamine, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clofenetamine, (S)-, is a haloxanthine antihistamine compound discovered by Searle & Co in the 1940s . It is known for its therapeutic properties and has been used in various medical applications.
Vorbereitungsmethoden
The synthesis of Clofenetamine, (S)-, involves several steps. One common method includes the reaction of appropriate halogenated xanthines with amines under controlled conditions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Clofenetamine, (S)-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Wissenschaftliche Forschungsanwendungen
Clofenetamine, (S)-, has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in various analytical techniques.
Biology: Studies have explored its effects on different biological systems.
Medicine: It has been investigated for its potential therapeutic effects in treating allergies and other conditions.
Industry: Its properties make it useful in the development of new pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Clofenetamine, (S)-, involves its interaction with histamine receptors. By binding to these receptors, it blocks the action of endogenous histamine, leading to relief from allergic symptoms. The molecular targets include histamine H1 receptors, and the pathways involved are primarily related to the inhibition of histamine-mediated responses .
Vergleich Mit ähnlichen Verbindungen
Clofenetamine, (S)-, can be compared with other antihistamine compounds such as chlorpheniramine and diphenhydramine. While all these compounds share a similar mechanism of action, Clofenetamine, (S)-, is unique in its specific chemical structure and pharmacokinetic properties. Similar compounds include:
- Chlorpheniramine
- Diphenhydramine
- Brompheniramine
Eigenschaften
CAS-Nummer |
212579-82-3 |
|---|---|
Molekularformel |
C20H26ClNO |
Molekulargewicht |
331.9 g/mol |
IUPAC-Name |
2-[(1S)-1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C20H26ClNO/c1-4-22(5-2)15-16-23-20(3,17-9-7-6-8-10-17)18-11-13-19(21)14-12-18/h6-14H,4-5,15-16H2,1-3H3/t20-/m0/s1 |
InChI-Schlüssel |
IKFQEQVEOQNTRJ-FQEVSTJZSA-N |
Isomerische SMILES |
CCN(CC)CCO[C@@](C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


